Cerium boride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

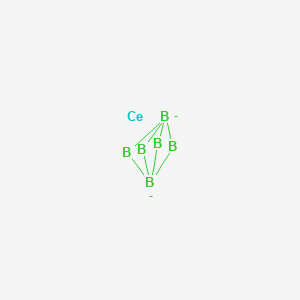

Cerium boride, also known as Cerium hexaboride or CeB6, is a refractory ceramic material . It is an inorganic chemical and a boride of cerium . The principal use of cerium hexaboride is as a coating for hot cathodes or as hot cathodes made from cerium hexaboride crystals . It usually operates at a temperature of 1450 °C .

Synthesis Analysis

Cerium hexaboride (CeB6) coating can be applied on pure copper by immersion in a coating solution and then heat treatment at a temperature of 500 °C . The coating solution is obtained by combining two solutions of polyvinyl alcohol (PVA)-boric acid (H3BO3) and cerium nitrate (Ce(NO3)3)-hexamine (C6H12N4) solution .Molecular Structure Analysis

Cerium boride has a cubic crystal structure . The number of electrons in each of cerium’s shells is 2, 8, 18, 19, 9, 2 and its electron configuration is [Xe]4f 2 6s 2 .Chemical Reactions Analysis

Cerium boride cathodes show a lower evaporation rate at 1700 K than lanthanum boride, but it becomes equal at 1850 K and higher above that . Cerium boride cathodes have one and half the lifetime of lanthanum boride, due to its higher resistance to carbon contamination .Physical And Chemical Properties Analysis

Cerium boride has a low work function and one of the highest electron emissivities known, and is stable in vacuum . It has a melting point of 2552°C and a density of 4.80-4.87 g/cm3 . It is insoluble in water .科学的研究の応用

Wear Behavior in Alloys : Cerium significantly affects the microstructure and wear behavior of Fe–B cast alloys. It refines the eutectic boride structures, leading to improved wear properties. Cerium combines with oxygen to form Ce2O3, acting as nuclei for primary austenite and promoting the refinement of austenite and borides during solidification, thereby enhancing the wear resistance of the alloy (Yi et al., 2015).

Synthesis Methods : Cerium borides like CeB4 and CeB6 have been synthesized using boron cage compounds as a boron source. These methods involve thermal decomposition and specific heat treatments to form different boride phases, indicating versatile synthesis routes for cerium borides (Itoh et al., 1987).

Toughness Enhancement in Alloys : The addition of cerium to medium carbon Fe-B cast alloy results in a refined microstructure with improved impact toughness. Cerium promotes the formation of Ce2O3, which serves as heterogeneous nuclei for austenite and boride, improving the mechanical properties of the alloy (Yi et al., 2015).

Nanomaterial Synthesis : Cerium hexaboride (CeB6) has been prepared at low temperatures using different chemical routes. This process results in the formation of cerium boride with a small crystallite size, suggesting potential applications in nanotechnology (Amalajyothi & Berchmans, 2008).

Electrochemical Synthesis : Cerium borides have been synthesized electrochemically in KCl-NaCl melts, indicating alternative production methods and potential applications in electrochemical devices (Kushkhov et al., 2014).

Biomedical Applications : Cerium oxide nanoparticles, including those derived from cerium borides, have shown potential in biomedical applications due to their antioxidant properties in cell culture models. This suggests their use in therapeutic applications for various medical disorders (Patil et al., 2007).

Catalytic Applications : Cerium-based catalysts, including cerium borides, are effective for a broad range of organic reactions due to their exceptional surface properties. They are used in dehydration of alcohols, alkylation of aromatic compounds, and various redox reactions (Vivier & Duprez, 2010).

作用機序

将来の方向性

Intermetallic borides, including cerium boride, are a large family of inorganic solids with rich bonding schemes, and huge compositional and structural diversity . They possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability . Future developments of boride synthesis and catalytic applications are expected .

特性

IUPAC Name |

cerium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Ce/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEMQUGFOWLXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Ce] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Ce-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium boride | |

CAS RN |

12008-02-5 |

Source

|

| Record name | Cerium boride (CeB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)